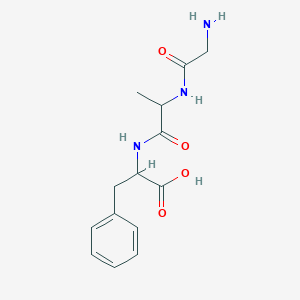

H-Gly-ala-phe-OH

Übersicht

Beschreibung

The tripeptide H-Gly-ala-phe-OH is a short chain of amino acids consisting of glycine (Gly), alanine (Ala), and phenylalanine (Phe). This sequence is of interest in various fields of research, including peptide synthesis, structural biology, and materials science. The peptide bond formation between these amino acids results in a molecule that can exhibit unique physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of peptides containing the Ala-Gly-Ala sequence has been reported in the literature. For instance, a nonapeptide with an Ala-(HO)Gly-Ala sequence was synthesized through the condensation of appropriately protected tripeptide units . This method could potentially be adapted for the synthesis of this compound by substituting the relevant amino acid residues and protecting groups during the synthesis process.

Molecular Structure Analysis

The molecular structure of peptides can be analyzed using various spectroscopic techniques. For example, the nonapeptide mentioned earlier was characterized using 1H NMR and CD spectral data, which indicated a disordered structure in DMSO and water . Similarly, high-resolution solid-state NMR and quantum chemical calculations have been used to analyze the structure of a copolypeptide with an Ala-Gly sequence, providing insights into the conformational parameters of such peptides . These techniques could be applied to this compound to determine its molecular structure and conformation.

Chemical Reactions Analysis

Peptides can participate in various chemical reactions, including complexation with metal ions. The nonapeptide with Ala-(HO)Gly-Ala sequence was shown to form a 1:3 complex with iron(III) ions, which could be studied using UV-Vis spectroscopy to determine the complex's stability and structure . The reactivity of this compound with metal ions or other chemical agents could be similarly investigated to understand its chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of peptides are influenced by their amino acid composition and sequence. For instance, the hydration energies of protonated amino acids have been studied using mass spectrometry, revealing how water molecules interact with different amino acid residues . This information can be valuable in predicting the solubility and stability of this compound in various solvents. Additionally, the coacervation properties of sequential polypeptides have been explored, indicating the importance of hydrophobic side chain interactions in the formation of coacervates . These findings could inform the study of the physical properties of this compound, such as its potential to form coacervates or its thermal stability.

Wissenschaftliche Forschungsanwendungen

Nanomedizin: Peptid-Selbstassemblierung

Die Selbstassemblierungseigenschaften von Peptiden wie „H-Gly-ala-phe-OH“ werden in der Nanomedizin genutzt, um Nanostrukturen und Hydrogele zu erzeugen. Diese Strukturen können für Arzneimittel-Abgabesysteme verwendet werden, bei denen die Fähigkeit des Peptids, stabile, biokompatible Matrizen zu bilden, Medikamente einschließen kann, was eine gezielte und kontrollierte Freisetzung ermöglicht .

Biomaterialien: Hydrogel-Bildung

Peptide, die die Sequenz „this compound“ enthalten, können Hydrogele bilden, die Netzwerke sind, die beträchtliche Mengen an Wasser speichern. Diese Hydrogele haben Anwendungen in der Gewebetechnik und als Gerüste für die Zellkultur, wobei sie eine Struktur bieten, die die natürliche extrazelluläre Matrix nachahmt .

Diagnosewerkzeuge: Verbesserte Bildgebung

Die einzigartigen physikalisch-chemischen Eigenschaften von Peptiden können zur Verbesserung der Leistung von Diagnosewerkzeugen genutzt werden. So können beispielsweise Peptid-basierte Nanostrukturen den Kontrast in bildgebenden Verfahren verbessern, was die frühzeitige Diagnose von Krankheiten unterstützt .

Therapeutische Paradigmen: Neue Behandlungsansätze

Die Fähigkeit des Tripeptids, sich zu verschiedenen Nanomorphologien selbst zu assemblieren, eröffnet neue therapeutische Paradigmen. Es kann zur Entwicklung von Therapeutika der nächsten Generation führen, die das Potenzial haben, Behandlungsmethoden zu revolutionieren, indem sie aktuelle Einschränkungen in der Wirkstoffentwicklung überwinden .

Supramolekulare Chemie: Helikale Selbstassemblierung

Das Peptid „this compound“ kann an der helikalen Selbstassemblierung teilnehmen und zur Bildung supramolekularer Strukturen beitragen. Diese Strukturen haben potenzielle Anwendungen in der Nanobiotechnologie, wie z. B. die Herstellung von Nanomaterialien für Arzneimittelträgersysteme und porösen Materialien für die Gasadsorption .

Arzneimittel-Abgabe: Trägersysteme

Modifikationen von Peptiden wie „this compound“ können zur Bildung von selbstassemblierten Hydrogelen führen, die als Träger für therapeutische Wirkstoffe fungieren können. Diese Träger können Medikamente wie Curcumin und Doxorubicin, die üblicherweise in der Krebstherapie eingesetzt werden, kontrolliert abgeben .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Peptides similar to this structure have been found to have an affinity for plasmin, a serine protease involved in many physiological processes such as wound healing, tissue repair, and migration .

Mode of Action

Peptides are known to interact with their targets through various non-covalent interactions, leading to changes in the target’s function . For instance, peptide derivatives containing the fragment –Ala–Phe–Lys– displayed higher inhibitory activity against plasmin than EACA .

Biochemical Pathways

For instance, peptides that inhibit plasmin can affect the fibrinolysis pathway, which is responsible for breaking down blood clots .

Pharmacokinetics

Peptides generally have predictable metabolism and shorter time to market .

Result of Action

Peptides that inhibit plasmin can prevent plasmin over-activity, which is crucial in preventing blood coagulation disorders or during surgeries .

Action Environment

Peptides’ actions can be influenced by various factors, including ph, temperature, and the presence of other molecules .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O4/c1-9(16-12(18)8-15)13(19)17-11(14(20)21)7-10-5-3-2-4-6-10/h2-6,9,11H,7-8,15H2,1H3,(H,16,18)(H,17,19)(H,20,21)/t9-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZZSCEANQDPJER-ONGXEEELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

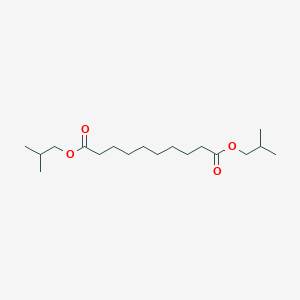

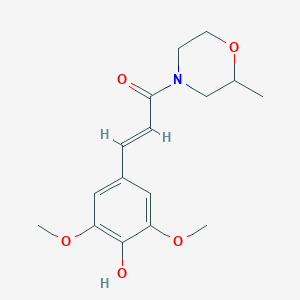

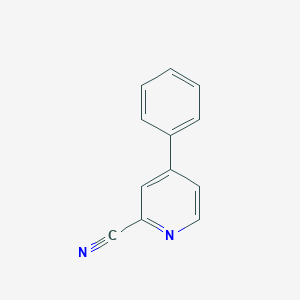

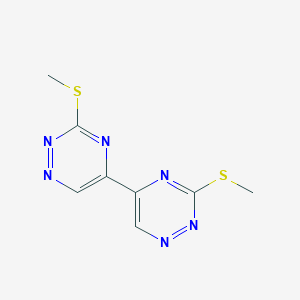

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Disodium;barium(2+);2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate](/img/structure/B103461.png)

![[(1S,2S,5S,7S,11R,14R,15R,17R)-2,6,6,11,15-Pentamethyl-14-[(2R)-6-methylheptan-2-yl]-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-9-en-5-yl] acetate](/img/structure/B103466.png)